1,3-Dichloro-6-nitroisoquinoline
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Overview
Description
1,3-Dichloro-6-nitroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by the presence of two chlorine atoms and one nitro group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-6-nitroisoquinoline can be synthesized through several methods. One common approach involves the reaction of 6-nitroisoquinoline-1,3(2H,4H)-dione with phenylphosphonic dichloride. The reaction is typically carried out by heating the mixture at 140°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 1,3-dichloro-6-aminoisoquinoline.
Scientific Research Applications
1,3-Dichloro-6-nitroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoroisoquinoline: Similar in structure but contains fluorine atoms instead of chlorine.
1,3-Dichloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroisoquinoline:
Uniqueness
1,3-Dichloro-6-nitroisoquinoline is unique due to the combination of chlorine and nitro groups on the isoquinoline ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
1,3-dichloro-6-nitroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-4-5-3-6(13(14)15)1-2-7(5)9(11)12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWJZLWHVKEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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